molecular formula C18H18N2O3 B3032828 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid CAS No. 54987-14-3

3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid

Cat. No.: B3032828
CAS No.: 54987-14-3
M. Wt: 310.3 g/mol
InChI Key: FERYDSXBQXBEGS-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features an indole core with a carboxylic acid group at the 2-position, an aminoethyl group at the 3-position, and a benzyloxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid can be achieved through several steps:

    Starting Material: The synthesis begins with the preparation of the indole core.

    Functional Group Introduction: The benzyloxy group is introduced at the 5-position of the indole ring through a nucleophilic substitution reaction.

    Aminoethyl Group Addition: The aminoethyl group is added at the 3-position via a Mannich reaction.

    Carboxylation: The carboxylic acid group is introduced at the 2-position through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form an imine or a nitrile.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with the active site of enzymes, while the benzyloxy group can enhance the compound’s binding affinity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    3-(2-aminoethyl)-1H-indole-2-carboxylic acid: Lacks the benzyloxy group, which may affect its binding affinity and biological activity.

    5-(benzyloxy)-1H-indole-2-carboxylic acid: Lacks the aminoethyl group, which may reduce its ability to form hydrogen bonds with enzymes.

    3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid: The methoxy group may have different electronic and steric effects compared to the benzyloxy group.

Uniqueness

The presence of both the aminoethyl and benzyloxy groups in 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid makes it unique, as it can form multiple types of interactions with molecular targets, potentially enhancing its biological activity and binding affinity.

Properties

IUPAC Name

3-(2-aminoethyl)-5-phenylmethoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c19-9-8-14-15-10-13(23-11-12-4-2-1-3-5-12)6-7-16(15)20-17(14)18(21)22/h1-7,10,20H,8-9,11,19H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERYDSXBQXBEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3CCN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353579
Record name 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54987-14-3
Record name 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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